

# Spectroscopic Profile of 2-Amino-4,6-dimethylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

Cat. No.: B145770

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4,6-dimethylpyridine**, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Amino-4,6-dimethylpyridine**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
6.35	H-3/H-5 (aromatic)
6.13	H-3/H-5 (aromatic)
4.40 (br s)	-NH <sub>2</sub>
2.33	-CH <sub>3</sub> (at C4/C6)
2.17	-CH <sub>3</sub> (at C4/C6)

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
158.59	C2
156.32	C4/C6
148.94	C4/C6
114.40	C3/C5
105.89	C3/C5
23.80	$-\text{CH}_3$
20.81	$-\text{CH}_3$

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3450 - 3300	N-H stretching (asymmetric and symmetric)
3100 - 3000	C-H stretching (aromatic)
2980 - 2850	C-H stretching (methyl)
1640 - 1590	N-H bending (scissoring)
1600 - 1450	C=C and C=N ring stretching
1470 - 1430	C-H bending (methyl, asymmetric)
1380 - 1365	C-H bending (methyl, symmetric)
850 - 750	C-H out-of-plane bending (aromatic)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Proposed Fragment
122	$[M]^+$ (Molecular Ion)
107	$[M - CH_3]^+$
94	$[M - HCN - H]^+$ or $[M - N_2H_2]^+$
95	$[M - HCN]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Amino-4,6-dimethylpyridine** was dissolved in 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation:  $^1H$  and  $^{13}C$  NMR spectra were recorded on a 400 MHz NMR spectrometer.
- $^1H$  NMR Acquisition Parameters:
  - Spectral Width: 16 ppm
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Pulse Width:  $30^\circ$
- $^{13}C$  NMR Acquisition Parameters:
  - Spectral Width: 250 ppm
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

- Pulse Program: Standard proton-decoupled pulse sequence.

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **2-Amino-4,6-dimethylpyridine** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32
  - Background: A spectrum of the pure KBr pellet was recorded as the background and automatically subtracted from the sample spectrum.

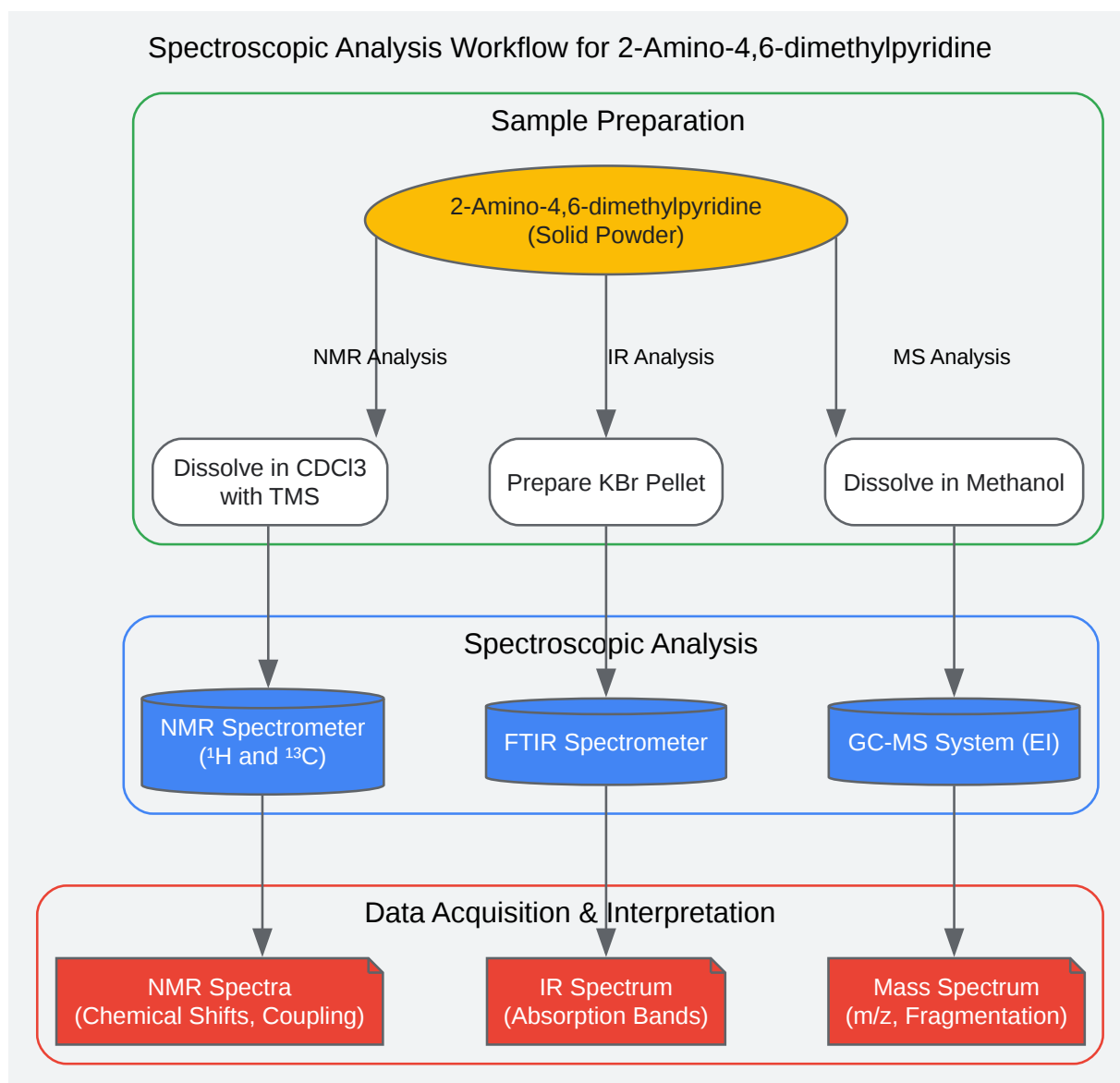
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2-Amino-4,6-dimethylpyridine** was prepared in methanol.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source was used.
- Data Acquisition:
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV
  - Mass Range:  $m/z$  40 - 200

- GC Column: A non-polar capillary column (e.g., DB-5ms) was used for separation.
- Carrier Gas: Helium

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Amino-4,6-dimethylpyridine**.



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Caption: Workflow for the spectroscopic characterization of **2-Amino-4,6-dimethylpyridine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4,6-dimethylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145770#spectroscopic-data-of-2-amino-4-6-dimethylpyridine-nmr-ir-ms]

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